molecular formula C25H26FN3O3S B2968387 2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide CAS No. 671201-01-7

2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide

Cat. No.: B2968387
CAS No.: 671201-01-7
M. Wt: 467.56
InChI Key: FVZADXISYLXHTO-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide” is a complex organic molecule. It contains several functional groups including a furan ring, a piperazine ring, and a benzothiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require a variety of chemical reactions. For instance, the furan ring could be synthesized via a Paal-Knorr Furan Synthesis . The piperazine ring could be formed through a series of reactions involving amines . The benzothiophene ring could be synthesized via a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The benzothiophene ring is a fused ring system consisting of a benzene ring and a thiophene ring .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution reactions . The piperazine ring could undergo reactions with acids or bases due to the presence of nitrogen atoms . The benzothiophene ring could undergo electrophilic aromatic substitution reactions similar to those of benzene .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Novel Urea and Thiourea Derivatives of Piperazine

Research by Reddy et al. (2013) focused on urea and thiourea derivatives of piperazine doped with Febuxostat, synthesized for their antiviral and antimicrobial activities. These compounds, including 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, showed promising biological activities against Tobacco mosaic virus (TMV) and various microbes (Reddy, R. C. Krishna et al., 2013).

Conformationally Constrained Butyrophenones

A study by Raviña et al. (2000) developed conformationally restricted butyrophenones with affinities for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, including aminomethylbenzo[b]furanones, were evaluated as potential antipsychotic agents, demonstrating the significance of the amine fragment in determining potency and selectivity (Raviña, E. et al., 2000).

Novel Derivatives of Piperazine

Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, indicating the potential therapeutic applications of such derivatives (Kumar, J. et al., 2017).

Luminescent Properties and Photo-Induced Electron Transfer

A study by Gan et al. (2003) on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent revealed the fluorescence quantum yields of these compounds can be characteristic of pH probes. This suggests applications in fluorescent imaging and sensing (Gan, Jiaan et al., 2003).

Fe-Catalyzed Synthesis of Flunarizine

Research by Shakhmaev et al. (2016) on the Fe-catalyzed synthesis of Flunarizine, a drug known for its vasodilating effect and antihistamine activity, highlights the significance of catalysis in the efficient production of medically relevant compounds (Shakhmaev, R. N. et al., 2016).

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

2-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-20-8-3-1-7-18(20)23(30)27-24-19(17-6-2-4-10-22(17)33-24)16-28-11-13-29(14-12-28)25(31)21-9-5-15-32-21/h1,3,5,7-9,15H,2,4,6,10-14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZADXISYLXHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)CN4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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